molecular formula C7H5IO B048337 2-Iodobenzaldehyde CAS No. 26260-02-6

2-Iodobenzaldehyde

Cat. No.: B048337
CAS No.: 26260-02-6
M. Wt: 232.02 g/mol
InChI Key: WWKKTHALZAYYAI-UHFFFAOYSA-N
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Description

2-Iodobenzaldehyde (CAS: 26260-02-6, molecular formula: C₇H₅IO, molecular weight: 232.02 g/mol) is an ortho-substituted benzaldehyde derivative featuring an iodine atom at the second position of the aromatic ring (Figure 1). This compound is widely utilized in organic synthesis due to the iodine atom’s unique reactivity, which facilitates cross-coupling reactions, cycloadditions, and multicomponent transformations. Its applications span pharmaceuticals, materials science, and catalysis .

Figure 1: Structure of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobenzaldehyde can be synthesized through various methods. One common approach involves the iodination of benzaldehyde using iodine monochloride (ICl) in the presence of an organic solvent such as chloroform. The reaction typically occurs at room temperature and requires a prolonged reaction time .

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of benzaldehyde with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

2-Iodobenzaldehyde undergoes various chemical reactions, including:

Oxidation:

  • It can be oxidized to 2-iodobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction:

  • Reduction of this compound can yield 2-iodobenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution:

  • It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. For example, reaction with sodium azide can produce 2-azidobenzaldehyde.

Cyclization:

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Sodium azide, amines.
  • Catalysts: Copper(I) iodide for cyclocondensation reactions.

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

2-Iodobenzaldehyde serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds such as indolo[1,2-a]quinazolines and 2,3-diaryl-1-indenones. These compounds are significant in medicinal chemistry due to their biological activities .
  • Baylis-Hillman Reactions : The compound is employed in Baylis-Hillman reactions to produce adducts that can further undergo transformations into complex structures .
  • Catalytic Reactions : It acts as a reactant in palladium-catalyzed reactions, facilitating the formation of complex organic frameworks .

2. Biochemical Applications

This compound is recognized for its potential role in biological systems:

  • Biological Material : It is classified as a biochemical reagent useful in life sciences research . Its ability to interact with biological molecules makes it a candidate for studying biochemical pathways.
  • Pharmacological Studies : The compound's properties allow it to be investigated for potential pharmacological effects, particularly as an inhibitor in various enzymatic pathways, such as CYP1A2 .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in different contexts:

  • Synthesis of Indanones : A study demonstrated the use of this compound in the intramolecular Heck reaction to synthesize indanones. This reaction showcases its ability to participate in complex transformations that yield valuable intermediates for further chemical development .
  • Self-Assembly of Macrocycles : Research highlighted its role in the self-assembly of shape-persistent hexagonal macrocycles, emphasizing its significance in material science and supramolecular chemistry .

Data Table: Summary of Applications

Application AreaSpecific UsesReferences
Organic SynthesisSynthesis of heterocycles and complex frameworks
Biochemical ResearchInvestigating pharmacological effects
Material ScienceSelf-assembly in macrocycle formation

Mechanism of Action

2-Iodobenzaldehyde can be compared with other halogenated benzaldehydes, such as:

    2-Bromobenzaldehyde: Similar in structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to this compound.

    4-Iodobenzaldehyde: The iodine atom is positioned at the para position, leading to different reactivity and steric effects.

    2-Chlorobenzaldehyde: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.

Uniqueness: this compound is unique due to the high reactivity of the iodine atom, making it a valuable intermediate for synthesizing complex organic molecules. Its ortho position also allows for specific cyclization reactions that are not as feasible with other halogenated benzaldehydes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Reactivity in Cross-Coupling Reactions

2-Iodobenzaldehyde exhibits superior reactivity compared to bromo- and chloro-analogs in metal-catalyzed reactions. For example:

  • Ullmann Condensation: Morrow’s group demonstrated that this compound reacts with amidine hydrochlorides under Cu(I) catalysis to yield quinazolines in 53–94% yields at 60°C. In contrast, 2-bromobenzaldehyde required elevated temperatures (100°C) for comparable yields, indicating lower inherent reactivity .
  • Nickel-Catalyzed Cycloaddition: In reactions with norbornene, this compound efficiently forms bicyclic products under mild conditions (80°C, 12 h), leveraging iodine’s favorable leaving-group ability. Bromo- or chloro-substituted analogs are less reactive in such systems .

Table 1: Comparison of Halobenzaldehydes in Cross-Coupling Reactions

Substrate Reaction Type Yield (%) Temperature (°C) Reference
This compound Cu(I)-catalyzed Ullmann 53–94 60
2-Bromobenzaldehyde Cu(I)-catalyzed Ullmann <53 100

Electronic and Steric Effects

The iodine atom’s strong electron-withdrawing nature and large atomic radius enhance electrophilic aromatic substitution and radical-based reactions:

  • Radical Cascade Reactions: this compound participates in xanthate-mediated cascades to synthesize thiochromanes (74–95% yields). Computational studies confirm that iodine stabilizes aryl radical intermediates, a feature less pronounced in chloro- or bromo-substituted analogs .
  • Chiral Hypervalent Iodine Reagents: The ortho-iodo group enables the synthesis of sulfinamide-based chiral reagents (e.g., 3 in Scheme 1), where iodine’s polarizability and steric bulk are critical for asymmetric induction .

Performance in Multicomponent Reactions

  • Ugi Reaction: this compound is a key component in Ugi reactions for synthesizing oxindoles and isoindolinones. Its iodine atom facilitates subsequent Pd-catalyzed Buchwald–Hartwig cyclization, achieving complex heterocycles in fewer steps compared to non-halogenated benzaldehydes .
  • Isoindolinone Synthesis: While this compound outperforms 2-bromo- and 2-chlorobenzaldehydes in cascade carbonylation reactions, yields remain lower than those achieved with 2-formylbenzoic acids, highlighting the trade-off between halogen reactivity and substrate compatibility .

Table 2: Halobenzaldehydes in Multicomponent Reactions

Substrate Reaction Type Yield (%) Key Advantage Reference
This compound Ugi/Buchwald–Hartwig 70–85 Enables intramolecular coupling
2-Bromobenzaldehyde Same conditions <50 Lower reactivity
2-Formylbenzoic acid Carbonylation >90 Higher electrophilicity

Biological Activity

2-Iodobenzaldehyde, also known as o-iodobenzaldehyde, is a halogenated aromatic compound with the molecular formula C7H5IOC_7H_5IO and a molecular weight of 232.02 g/mol. It is characterized by its pungent odor and is primarily utilized in organic synthesis as a biochemical reagent. This article explores the biological activity of this compound, highlighting its chemical properties, synthesis, applications, and relevant case studies.

This compound is a colorless liquid with a melting point of 36-39 °C and a boiling point of approximately 266.3 °C. Its density is about 1.9 g/cm³, and it exhibits moderate solubility in organic solvents but limited solubility in water . The compound is classified under GHS hazard categories due to its irritant properties, affecting the eyes, skin, and respiratory system .

PropertyValue
Molecular FormulaC₇H₅IO
Molecular Weight232.02 g/mol
Melting Point36-39 °C
Boiling Point266.3 °C
Density1.9 g/cm³
Flash Point114.8 °C

Biological Activity

This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Antimicrobial Activity

Research indicates that halogenated benzaldehydes exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-cancer Properties

Recent investigations have explored the anti-cancer potential of this compound and its derivatives. In vitro studies revealed that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a specific derivative was reported to exhibit cytotoxic effects on breast cancer cells, suggesting a promising avenue for further research in cancer therapeutics .

Synthesis and Applications

This compound can be synthesized through various methods, including the iodination of benzaldehyde using iodine or iodinating agents in the presence of catalysts. Its applications extend to:

  • Organic Synthesis : Used as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals : Serves as an intermediate in the production of bioactive compounds.
  • Material Science : Employed in creating functionalized polymers and materials with specific properties .

Case Studies

  • Synthesis of Indenones : A palladium-catalyzed reaction involving this compound led to the formation of 2,3-disubstituted amido-indenones, showcasing its utility in synthetic organic chemistry .
  • Electrochemical Studies : The electrochemical behavior of complexes derived from this compound has been studied, revealing insights into their stability and reactivity under various conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-iodobenzaldehyde, and how are these products rigorously characterized?

  • Methodological Answer : The synthesis of this compound often involves oxidative addition pathways in transition-metal catalysis. For example, in palladium-catalyzed annulation reactions, this compound reacts with benzyne precursors (e.g., 2-(trimethylsilyl)phenyl triflate) under optimized conditions (CsF as base, Pd(dba)₂ catalyst, and P(o-tolyl)₃ ligand in MeCN/toluene at 110°C), yielding fluoren-9-ones with ~75% efficiency . Characterization typically employs 1^1H NMR to monitor the aldehydic proton (δ ~10 ppm) as a diagnostic handle, complemented by mass spectrometry and X-ray crystallography for structural confirmation in coordination complexes .

Q. How is this compound leveraged as a substrate in cross-coupling reactions?

  • Methodological Answer : In palladium-catalyzed annulation, this compound acts as an electrophilic partner, where the iodine moiety facilitates oxidative addition to Pd⁰. Researchers should optimize ligand choice (e.g., bulky phosphines) and solvent systems (polar aprotic mixtures) to enhance reaction yields. Systematic screening of bases (e.g., CsF vs. K₂CO₃) and temperature gradients (80–120°C) is critical for reproducibility .

Q. Which spectroscopic techniques are most effective for analyzing this compound in coordination chemistry?

  • Methodological Answer : 1^1H NMR is pivotal for tracking the aldehydic proton’s chemical shift, which deshields upon coordination to metal centers (e.g., Cp*CoIII). Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (νC=O ~1700 cm⁻¹), while X-ray diffraction resolves binding geometries in crystallized intermediates. For unstable intermediates, low-temperature NMR (e.g., –40°C in CD₂Cl₂) mitigates decomposition .

Advanced Research Questions

Q. How can this compound be utilized in asymmetric synthesis to achieve high enantiomeric excess?

  • Methodological Answer : In enzyme-mediated cross-benzoin condensations, this compound serves as an acceptor aldehyde, pairing with donor aldehydes (e.g., 2-chlorobenzaldehyde) in the presence of ThDP-dependent enzymes like BAL. Enantioselectivity (>90% ee) is achieved by steric and electronic tuning of the donor substrate, with rigorous chiral HPLC or polarimetry used to quantify enantiomeric ratios .

Q. What experimental strategies elucidate mechanistic pathways in light-induced domino reactions involving this compound?

  • Methodological Answer : Mechanistic studies require a combination of radical trapping experiments (e.g., TEMPO), UV-vis spectroscopy to detect electron donor-acceptor (EDA) complexes, and computational modeling (DFT) to map radical intermediates. For example, xanthate esters and this compound form EDA complexes under visible light, generating aryl radicals that undergo cascade cyclization. Control reactions omitting light or pyridine confirm photochemical initiation .

Q. How should researchers reconcile contradictory data on catalytic efficiency in reactions involving this compound?

  • Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, ligand steric effects). A systematic approach includes:

  • Comparative kinetic studies (e.g., monitoring conversion via GC-MS at fixed intervals).
  • Spectroscopic interrogation of catalyst-substrate adducts (e.g., 1^1H NMR titration to assess binding constants).
  • Computational modeling (e.g., Gibbs free energy profiles for competing pathways) .

Q. What strategies stabilize this compound during high-temperature catalytic reactions?

  • Methodological Answer : Degradation pathways (e.g., aldehyde oxidation or iodine dissociation) are mitigated by:

  • Using inert atmospheres (N₂/Ar) and anhydrous solvents.
  • Incorporating stabilizing ligands (e.g., pyridine derivatives) to sequester reactive intermediates.
  • Conducting reactions in continuous flow systems to reduce thermal exposure .

Properties

IUPAC Name

2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO/c8-7-4-2-1-3-6(7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKKTHALZAYYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180895
Record name Benzaldehyde, 2-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26260-02-6
Record name 2-Iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26260-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026260026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of pyridinium chlorochromate (8.28 g, 38.4 mmol) and dry celite (5.00 g) in dry dichloromethane was stirred at room temperature for 15 min. 2-Iodobenzyl alcohol (3.03 g, 12.9 mmol) in dry dichloromethane (50 ml) was added. The suspension was shielded from light and stirred at room temperature for 2 h after which it was diluted with ether, and filtered through celite. The cloudy brown filtrate was concentrated to a red-brown gummy solid which was dissolved in dichloromethane and passed through a short silica column, eluting with dichloromethane. The solution was concentrated to give 2-iodobenzaldehyde (19) as a pale yellow oil (2.87 g, 95%).
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

In a flask, 2-iodobenzyl alcohol (4 g, 17.09 mmol) was dissolved in dichloromethane (MC, 85 ml), and then, manganese oxide (MnO2, 14.86 g, 170.92 mmol) was added thereto. The obtained reaction product was stirred under the reflux condition. When the reaction was completed, the obtained reaction product was cooled to the room temperature, and then, fiteated and concentrated using celite, to obtain the title compound (3.6 g, yield 91%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
14.86 g
Type
catalyst
Reaction Step Two
Yield
91%

Synthesis routes and methods III

Procedure details

Commercially available 2-iodobenzyl alcohol (10.0 g, 42.7 mmol) was dissolved in 200 mL CH2Cl2. Upon completion, the reaction was diluted with 250 mL Et2O. The product was recovered as a brown liquid (10.3 g, 104%). TLC: Rf 0.57 (3:1 hexanes/EtOAc). IR (neat): 3061, 2853, 2745, 1696, 1580, 1561. 1H-NMR (400 MHz, CDCl3): δ 10.07 (s, 1H, C1-H), 7.95 (dd, 1H, J=7.9, 1.0, C4-H), 7.88 (dd, 1H, J=7.7, 1.8, C7-H), 7.47 (td, 1H, J=7.5 0.8, C6-H), 7.29 (td, 1H, J=7.6, 1.8, C5-H). 13C-NMR (100 MHz, CDCl3): δ 195.1, 140.2, 135.1, 134.7, 129.9, 128.4, 100.5. EI-MS m/z (rel int): 232 (M+, 100), 231 ([M−H]+, 40), 203 ([M−CHO]+, 15), 105 ([M−I]+, 3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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